Quinidine hydrochloride Quinidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1668-99-1
VCID: VC21216021
InChI: InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol

Quinidine hydrochloride

CAS No.: 1668-99-1

VCID: VC21216021

Molecular Formula: C20H25ClN2O2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Quinidine hydrochloride - 1668-99-1

Description

Quinidine hydrochloride is a form of quinidine, a class IA antiarrhythmic agent used primarily to treat heart rhythm disturbances and certain types of malaria. It is derived from the bark of the cinchona tree, similar to quinine, with which it shares a structural similarity as a diastereomer. Quinidine hydrochloride is administered orally or intravenously, although its intravenous formulation is no longer manufactured in the United States as of 2019 .

Medical Uses of Quinidine Hydrochloride

Quinidine hydrochloride is used for several medical conditions:

  • Heart Rhythm Disorders: It is used to treat atrial fibrillation, atrial flutter, and ventricular arrhythmias. Quinidine helps restore normal heart rhythm by blocking certain electrical signals in the heart .

  • Malaria: Quinidine hydrochloride is effective against Plasmodium falciparum malaria, although its use is less common due to the availability of more modern antimalarial drugs .

  • Other Uses: There is some interest in using quinidine in combination with other drugs for neurological conditions, such as pseudobulbar affect, though this is not a primary use .

Pharmacodynamics and Mechanism of Action

Quinidine acts by blocking voltage-gated sodium channels, which reduces the speed of cardiac depolarization. It also blocks certain potassium channels, leading to a prolonged QT interval on the electrocardiogram (ECG). This effect can increase the risk of arrhythmias but is beneficial in treating certain heart rhythm disorders .

Channel/EffectDescription
Sodium ChannelsBlocks fast inward sodium current, reducing depolarization speed.
Potassium ChannelsBlocks various potassium channels, prolonging the QT interval.
AnticholinergicActs as a muscarinic acetylcholine receptor antagonist.
Alpha-1 BlockerExhibits peripheral alpha-adrenergic antagonist activity.

Dosage Forms and Administration

Quinidine hydrochloride is available in oral forms, including tablets and extended-release tablets. The typical oral dosages range from 200 mg to 324 mg for extended-release formulations . Intravenous administration was possible but is no longer commonly used in the U.S. .

Side Effects and Safety Considerations

Quinidine can cause several side effects, including nausea, vomiting, diarrhea, and dizziness. Serious side effects may include allergic reactions, increased heart rate, and vision problems. Due to its potential for proarrhythmic effects, quinidine should be used cautiously and under medical supervision .

Research Findings and Clinical Trials

Clinical trials have shown that quinidine can be effective in treating atrial fibrillation but may increase mortality due to its proarrhythmic effects. Its use in malaria is less common due to the availability of more effective and safer treatments . Research also highlights the potential for quinidine to interact with many other medications, necessitating careful monitoring when used in combination therapies .

CAS No. 1668-99-1
Product Name Quinidine hydrochloride
Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
Standard InChIKey LBSFSRMTJJPTCW-VJAUXQICSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Synonyms (9S)-6'-methoxycinchonan-9-ol monohydrochloride
PubChem Compound 11639099
Last Modified Apr 15 2024

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